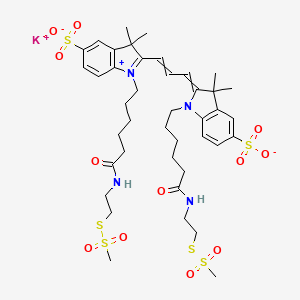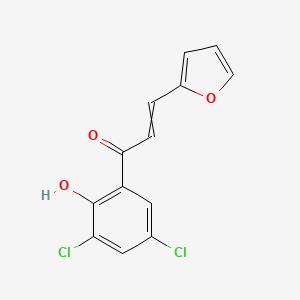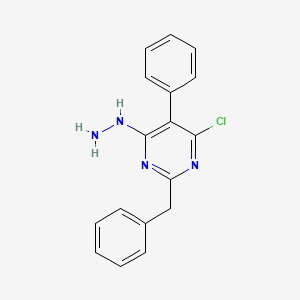
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt is a thiol-reactive fluorescent dye belonging to the cyanine dye series. It is commonly used as a fluorescent marker for biomolecules, capable of interacting with various biological molecules. This dye is known for its ability to bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .
Preparation Methods
The synthesis of Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt involves multiple steps, typically starting with the preparation of the cyanine dye core structure. The core structure is then functionalized with thiol-reactive groups to produce the bisfunctional dye. Industrial production methods often involve precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can alter the electronic properties of the dye, affecting its fluorescence.
Substitution: The thiol-reactive groups can undergo substitution reactions with thiol-containing biomolecules, forming stable covalent bonds.
Intercalation: The dye can intercalate into double-helical DNA, enhancing its fluorescence properties
Common reagents used in these reactions include oxidizing agents, reducing agents, and thiol-containing compounds. The major products formed from these reactions are typically fluorescently labeled biomolecules .
Scientific Research Applications
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays and studies.
Biology: Commonly employed in fluorescence microscopy and flow cytometry to label and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.
Industry: Applied in the development of biosensors and other analytical tools .
Mechanism of Action
The mechanism of action of Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt involves its thiol-reactive groups forming covalent bonds with thiol-containing biomolecules. This interaction results in the stable labeling of the target biomolecule. Additionally, the dye’s ability to intercalate into double-helical DNA enhances its fluorescence, making it a valuable tool for detecting and visualizing DNA .
Comparison with Similar Compounds
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt is unique due to its bisfunctional thiol-reactive groups and its strong fluorescence upon DNA intercalation. Similar compounds include other cyanine dyes, such as Cyanine 5 and Cyanine 7, which also exhibit fluorescence but may differ in their reactive groups and spectral properties. The uniqueness of this compound lies in its specific reactivity and fluorescence characteristics .
Properties
Molecular Formula |
C41H57KN4O12S6 |
|---|---|
Molecular Weight |
1029.4 g/mol |
IUPAC Name |
potassium;2-[3-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]indole-5-sulfonate |
InChI |
InChI=1S/C41H58N4O12S6.K/c1-40(2)32-28-30(62(52,53)54)18-20-34(32)44(24-11-7-9-16-38(46)42-22-26-58-60(5,48)49)36(40)14-13-15-37-41(3,4)33-29-31(63(55,56)57)19-21-35(33)45(37)25-12-8-10-17-39(47)43-23-27-59-61(6,50)51;/h13-15,18-21,28-29H,7-12,16-17,22-27H2,1-6H3,(H3-,42,43,46,47,52,53,54,55,56,57);/q;+1/p-1 |
InChI Key |
HXJHQQZBPRMPJV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B13866327.png)





![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)





